4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine
Overview
Description
4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine is a chemical compound with the molecular formula C10H10BrFN2O2. It is characterized by the presence of a bromine and fluorine atom attached to a pyridine ring, which is further connected to a morpholine ring through a carbonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoro-3-pyridinecarboxylic acid and morpholine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-bromo-2-fluoro-3-pyridinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated carboxylic acid is then reacted with morpholine to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound where the bromine atom is replaced by an aryl group.
Scientific Research Applications
4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The carbonyl group plays a crucial role in the compound’s reactivity and its ability to form stable complexes with metal ions or other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the morpholine ring.
5-Bromo-2-fluoro-3-methylpyridine: Similar pyridine ring structure but with a methyl group instead of the carbonyl-morpholine moiety.
Uniqueness
4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine is unique due to the combination of the bromine and fluorine atoms on the pyridine ring and the presence of the morpholine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMZWNCROXVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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